Molecular Geometry and Conformational Constraint vs. Linear Aliphatic Amines
The compound incorporates an azetidine ring, a four-membered nitrogen heterocycle, which introduces significant ring strain and conformational rigidity compared to more flexible aliphatic amine linkers. This rigidity can translate to enhanced binding affinity and selectivity for biological targets by pre-organizing the molecule into a bioactive conformation [1].
| Evidence Dimension | Conformational Flexibility (Number of Rotatable Bonds) |
|---|---|
| Target Compound Data | 1 rotatable bond |
| Comparator Or Baseline | A typical N-alkylated pyrimidine with a flexible chain (e.g., 2-chloro-4-(ethylamino)pyrimidine) has >2 rotatable bonds. |
| Quantified Difference | Lower number of rotatable bonds implies reduced conformational entropy. |
| Conditions | In silico molecular property calculation [2] |
Why This Matters
A less flexible scaffold can lead to improved target selectivity and potentially better pharmacokinetic properties, making it a superior choice for developing specific inhibitors.
- [1] Ellis, D. A., Gordhan, H. M., Lichorowic, C. L., Sturdivant, J. M., & Delong, M. A. (2024). U.S. Patent Application No. 20240002392. Azetidinyl Pyrimidines and Uses Thereof. View Source
- [2] PubChem. (2024). Compound Summary for CID 86669126, 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol. National Center for Biotechnology Information. View Source
